molecular formula C47H59N13O7 B10847551 cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-His]

cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-His]

Cat. No.: B10847551
M. Wt: 918.1 g/mol
InChI Key: AYKQERUAGGPJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-His] is a cyclic peptide composed of several amino acids, including 2-naphthylalanine, arginine, tryptophan, glutamic acid, norleucine, and histidine. Cyclic peptides are known for their structural rigidity and stability, which make them interesting candidates for various biological and pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-His] typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, which are repeated until the desired sequence is obtained. The peptide is then cyclized to form the cyclic structure .

Industrial Production Methods

Industrial production of cyclic peptides like cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-His] often employs automated peptide synthesizers to streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-His] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine derivatives, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-His] has several scientific research applications:

    Chemistry: Used as a model compound to study peptide cyclization and stability.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of peptide-based materials and nanodevices

Mechanism of Action

The mechanism of action of cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-His] involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclic structure enhances its binding affinity and stability, allowing it to effectively modulate biological pathways. For instance, it may inhibit enzyme activity or block receptor-ligand interactions, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-His] is unique due to its specific amino acid sequence, which imparts distinct biological activities and stability. The presence of 2-naphthylalanine and the cyclic structure contribute to its enhanced binding properties and potential therapeutic applications .

Properties

Molecular Formula

C47H59N13O7

Molecular Weight

918.1 g/mol

IUPAC Name

2-butyl-11-[3-(diaminomethylideneamino)propyl]-5-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carboxamide

InChI

InChI=1S/C47H59N13O7/c1-2-3-12-35-42(63)60-39(23-31-25-51-26-54-31)46(67)58-37(21-27-15-16-28-9-4-5-10-29(28)20-27)44(65)57-36(14-8-19-52-47(49)50)43(64)59-38(22-30-24-53-33-13-7-6-11-32(30)33)45(66)56-34(41(48)62)17-18-40(61)55-35/h4-7,9-11,13,15-16,20,24-26,34-39,53H,2-3,8,12,14,17-19,21-23H2,1H3,(H2,48,62)(H,51,54)(H,55,61)(H,56,66)(H,57,65)(H,58,67)(H,59,64)(H,60,63)(H4,49,50,52)

InChI Key

AYKQERUAGGPJLP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.